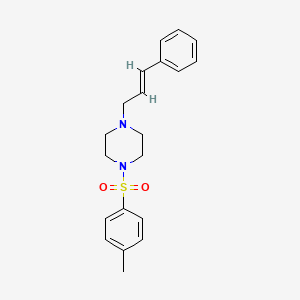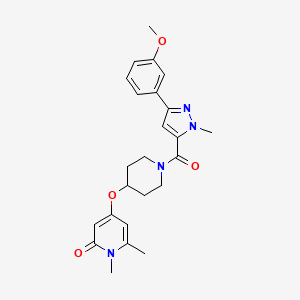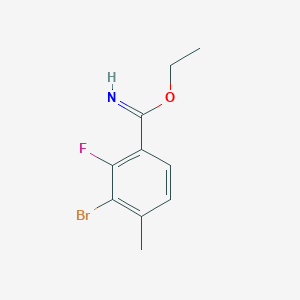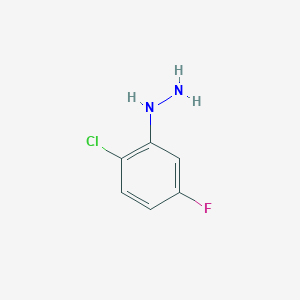
(2-Chloro-5-fluorophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-2-fluorophenylhydrazine, involves starting from 2-fluoroaniline, which undergoes acylation, chlorination, and hydrolysis to yield the intermediate 4-chloro-2-fluoroaniline. Subsequently, diazotization and reduction reactions are employed to synthesize 4-chloro-2-fluorophenyl hydrazine with a high yield and purity, suggesting a potentially similar pathway could be applied for (2-Chloro-5-fluorophenyl)hydrazine (Zhong-liang, 2010).
Molecular Structure Analysis
Studies on the molecular structure of related compounds provide insights into the geometry and electronic properties of (2-Chloro-5-fluorophenyl)hydrazine. For instance, the crystallographic analysis of 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines reveals a variety of hydrogen-bonded supramolecular structures, which could imply a similar propensity for (2-Chloro-5-fluorophenyl)hydrazine to form distinct molecular assemblies (Wardell et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of (2-Chloro-5-fluorophenyl)hydrazine is suggested to be versatile, participating in a range of reactions. For instance, the unexpected reaction of 2-chloro-1-phenylethane-1,1-dithiol with hydrazine suggests potential for novel ring formations and the creation of energetic materials through related hydrazine compounds (Shagun et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of (2-Chloro-5-fluorophenyl)hydrazine are scarce, research on similar compounds offers insights into their physical characteristics, including melting points, solubility, and stability under various conditions.
Chemical Properties Analysis
The chemical properties of (2-Chloro-5-fluorophenyl)hydrazine can be inferred from studies on related chemicals, indicating a potential for reactions under both acidic and basic conditions, and its reactivity towards electrophiles and nucleophiles. The synthesis and characterization of various fluorophenylhydrazines highlight the chemical versatility and potential for further functionalization of (2-Chloro-5-fluorophenyl)hydrazine (Joshi, Pathak, & Chaturvedi, 1986).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- (2-Chloro-5-fluorophenyl)hydrazine and its derivatives are often synthesized from related anilines and have been used in various chemical reactions, showcasing their versatility in organic synthesis. For instance, 4-Chloro-2-fluorophenyl hydrazine was synthesized using 4-chloro-2-fluoroaniline as a raw material, demonstrating the potential of these compounds in chemical synthesis under optimized conditions (Chen Hai-qun, 2011). Similarly, the synthesis of 3-chloro-4-fluoro phenyl hydrazine from 3-chloro 4-fluoro aniline in the presence of hydrazine hydrate has been reported, highlighting the compound's role in creating Schiff's bases and thiazolidin-4-ones, which are screened for antimicrobial activities (B. M. Dinnimath et al., 2011).
Applications in Biological and Environmental Sciences
- (2-Chloro-5-fluorophenyl)hydrazine derivatives have been used in the development of fluorescent probes for detecting hydrazine in biological and water samples. These probes, like the ratiometric fluorescent probe designed utilizing dicyanoisophorone, are crucial for monitoring environmental pollutants and for biological imaging. They exhibit properties like low cytotoxicity, high selectivity, and a large Stokes shift, which are beneficial for quantitative determination in environmental systems and fluorescence imaging in biological contexts (Meiqing Zhu et al., 2019). Furthermore, compounds like 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, synthesized using derivatives of (2-Chloro-5-fluorophenyl)hydrazine, have shown significant anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Development of Advanced Sensing Technologies
- The derivatives of (2-Chloro-5-fluorophenyl)hydrazine have been instrumental in developing advanced sensing technologies for environmental and health monitoring. For instance, fluorescent probes based on these compounds have been used for the sensitive and selective detection of hydrazine, a known environmental pollutant and human carcinogen. These probes are designed to provide rapid, low-limit, and naked-eye detection, essential for monitoring hazardous substances in various environments, including water systems and living cells (Jiangli Fan et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that hydrazine derivatives, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Hydrazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Hydrazine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (2-Chloro-5-fluorophenyl)hydrazine may impact multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 197.038 Da , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the broad range of biological activities associated with hydrazine derivatives , it’s likely that the compound’s effects at the molecular and cellular level are diverse and depend on the specific target and cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For (2-Chloro-5-fluorophenyl)hydrazine, it is recommended to store the compound in a refrigerator , suggesting that lower temperatures may help maintain its stability.
Propiedades
IUPAC Name |
(2-chloro-5-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPQPVFZQQCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

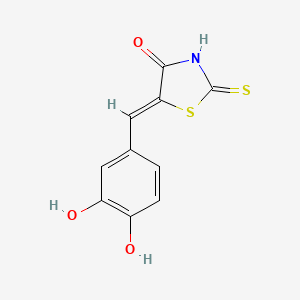
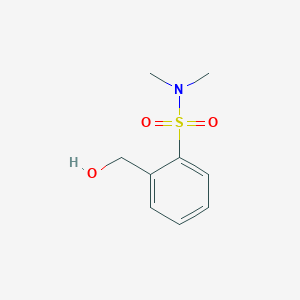
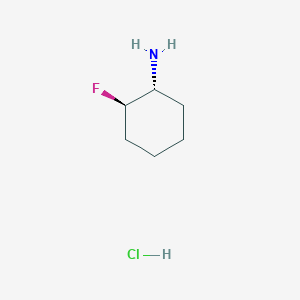
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)

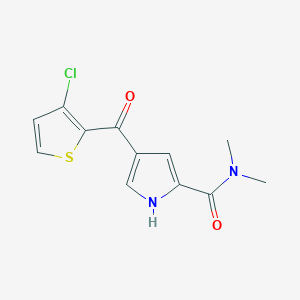

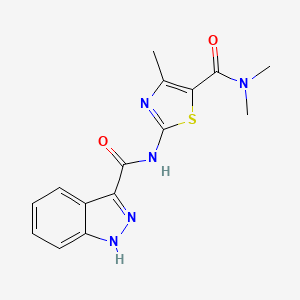
![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)
